![molecular formula C9H11NO3 B170832 (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid CAS No. 152786-27-1](/img/structure/B170832.png)
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is a potential antioxidant and is used as pharmaceutical intermediates . It is also an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides .
Synthesis Analysis
The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions has been reported . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid” is C9H11NO3 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has a high medicinal potential as it was reported to exhibit an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity toward stable free radicals .Scientific Research Applications
Polybenzoxazine Synthesis : Phloretic acid has been utilized as a renewable building block to enhance the reactivity of molecules towards benzoxazine ring formation, a significant alternative to phenol. Its application in synthesizing benzoxazine monomers from polyethylene glycol molecules has led to materials with suitable thermal and thermo-mechanical properties for a wide range of uses (Trejo-Machin et al., 2017).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : The substance has been modified through reactions with various amines, demonstrating increased thermal stability and biological activities, making it suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Fluorinated Tyrosine Derivatives : It has been used in the asymmetric synthesis of fluorinated L-tyrosine derivatives, showcasing its versatility in chemical synthesis (Monclus et al., 1995).
Furoquinolinone and Angelicin Derivatives Synthesis : The oxidative dearomatization of this acid combined with a cascade transition-metal catalyzed sequence provides a novel approach to prepare furoquinolinone and angelicin derivatives, suggesting applications in pharmaceutical synthesis (Ye, Zhang, & Fan, 2012).
Antifungal Tripeptides Study : It's involved in the study of antifungal tripeptides, where its molecular properties and structures have been calculated, demonstrating its potential in drug design (Flores-Holguín et al., 2019).
Topical Skin Care : Phloretamide, derived from 3-(4-hydroxyphenyl)propanoic acid, has been used in the preparation of skin care compositions with anti-aging effects (Wawrzyniak et al., 2016).
Enantioselective Enzymatic Hydrolysis : The substance has been used in a novel biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).
Corrosion Inhibition : It has been a part of the synthesis of Schiff's bases used as corrosion inhibitors for mild steel, demonstrating its application in material science and engineering (Gupta et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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